5-Amino-furan-2-carboxylic acid
Overview
Description
5-Amino-furan-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-furan-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with furfural, a furan derivative obtained from biomass.
Amination: Furfural undergoes an amination reaction to introduce the amino group at the 5-position. This can be achieved using ammonia or an amine under suitable conditions.
Oxidation: The aldehyde group of furfural is oxidized to a carboxylic acid group, forming this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Nitro-furan derivatives.
Reduction Products: Furan-2-carboxaldehyde, furan-2-methanol.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
5-Amino-furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Hydroxy-furan-2-carboxylic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications.
Uniqueness
5-Amino-furan-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-aminofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNQSRTDPKLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484279 | |
Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24007-99-6 | |
Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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